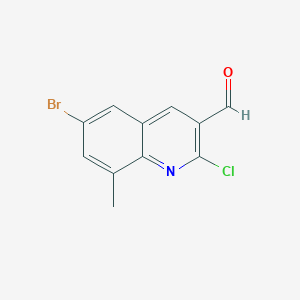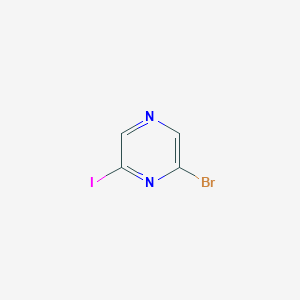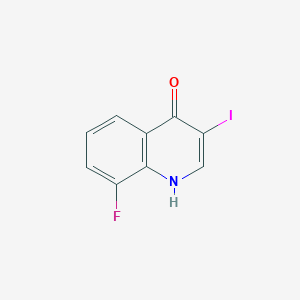
8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine is a heterocyclic compound that features a naphthyridine core substituted with a bromine atom at the 8th position and a trifluoromethyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate naphthyridine precursor.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of greener solvents may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cross-Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Cross-Coupling: Palladium-based catalysts (e.g., Pd(PPh3)4) are often utilized in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with various functional groups, while cross-coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic uses.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These properties contribute to the compound’s ability to modulate biological pathways and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-2-(trifluoromethyl)quinoline: Similar in structure but with a quinoline core instead of a naphthyridine core.
2-(Trifluoromethyl)-1,6-naphthyridine: Lacks the bromine substitution at the 8th position.
8-Bromo-1,6-naphthyridine: Lacks the trifluoromethyl group at the 2nd position.
Uniqueness
8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine is unique due to the combination of the bromine and trifluoromethyl substituents on the naphthyridine core. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for applications that require precise molecular interactions and stability.
Propiedades
Fórmula molecular |
C9H5BrF3N3 |
|---|---|
Peso molecular |
292.06 g/mol |
Nombre IUPAC |
8-bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine |
InChI |
InChI=1S/C9H5BrF3N3/c10-5-3-15-8(14)4-1-2-6(9(11,12)13)16-7(4)5/h1-3H,(H2,14,15) |
Clave InChI |
YNOPSJNKVVLYMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C(=NC=C2Br)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate](/img/structure/B11838362.png)






